![molecular formula C20H20BrN3O2S B2382358 2-((4-Bromophenyl)sulfonyl)-3-(4-benzylpiperazinyl)prop-2-enenitrile CAS No. 1025632-62-5](/img/structure/B2382358.png)
2-((4-Bromophenyl)sulfonyl)-3-(4-benzylpiperazinyl)prop-2-enenitrile
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Description
2-((4-Bromophenyl)sulfonyl)-3-(4-benzylpiperazinyl)prop-2-enenitrile, commonly known as BSP-2-Br, is a synthetic organic compound that has been studied extensively for its potential applications in scientific research. BSP-2-Br is an important synthetic building block and has been used in the synthesis of various compounds such as peptides, peptidomimetics, and other small molecules. BSP-2-Br has been found to have various biochemical and physiological effects, and has been studied for its potential to be used in lab experiments.
Scientific Research Applications
Multi-Coupling Reagent
3-Bromo-2-(tert-butylsulfonyl)-1-propene, a compound with similarities to the one , reacts with various electrophiles to yield highly functionalized sulfones. These compounds have potential applications as multi-coupling reagents in organic synthesis, demonstrating versatility equivalent to certain synthons (Auvray, Knochel, & Normant, 1985).
Electrophilic Cyclization and Addition
4-Sulfinylated or 4-sulfonylated allenecarboxylates, which are related in structure to the compound of interest, undergo electrophilic cyclization and addition reactions. These reactions have potential applications in creating complex molecular structures (Ivanov, Parushev, & Christov, 2014).
Optical and Supramolecular Characterization
The compound (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile, which shares a structural component with the molecule , exhibits unique optical properties and emissions that vary with crystal habit and size. These properties have implications for materials science and photoluminescence studies (Percino et al., 2017).
Synthesis of Novel Compounds
The synthesis of novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which contain a structural element similar to the compound of interest, indicates potential applications in developing new antimicrobial agents to combat Gram-positive pathogens (Apostol et al., 2022).
properties
IUPAC Name |
(Z)-3-(4-benzylpiperazin-1-yl)-2-(4-bromophenyl)sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S/c21-18-6-8-19(9-7-18)27(25,26)20(14-22)16-24-12-10-23(11-13-24)15-17-4-2-1-3-5-17/h1-9,16H,10-13,15H2/b20-16- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNHKNMCNUIFNY-SILNSSARSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Bromophenyl)sulfonyl)-3-(4-benzylpiperazinyl)prop-2-enenitrile |
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